An In-Depth Technical Guide to 2-Oxaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-Oxaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry, offering a three-dimensional framework that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on the specific analogue, 2-Oxaspiro[3.3]heptan-5-ol (CAS 1823371-47-6), a promising yet under-documented building block. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its predicted properties, likely synthetic routes, and potential applications by drawing parallels with closely related and well-characterized oxa- and azaspiro[3.3]heptane derivatives. The insights presented herein aim to equip researchers with the foundational knowledge required to explore the potential of 2-Oxaspiro[3.3]heptan-5-ol in the design of novel therapeutics.
Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry
The principle of "escaping from flatland" has become a central theme in contemporary drug design, emphasizing the need for molecules with greater three-dimensionality. Spirocyclic systems, particularly the rigid spiro[3.3]heptane core, have garnered significant attention for their ability to confer desirable properties upon bioactive molecules. These scaffolds serve as non-planar bioisosteres for common cyclic moieties like piperidine and morpholine.[1][2] This structural substitution can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property positions. The inherent strain of the dual cyclobutane rings in the spiro[3.3]heptane framework provides a unique conformational rigidity, which can be advantageous for optimizing ligand-target interactions.
The introduction of heteroatoms, such as oxygen in the 2-oxaspiro[3.3]heptane series, further modulates the scaffold's properties, influencing polarity, hydrogen bonding capacity, and overall pharmacological profile. 2-Oxaspiro[3.3]heptan-5-ol, with its hydroxyl functionality, presents a key handle for further chemical elaboration, making it a potentially versatile building block for library synthesis and lead optimization.
Physicochemical and Predicted Properties
While experimental data for 2-Oxaspiro[3.3]heptan-5-ol is not extensively reported, its fundamental properties can be summarized from available supplier information and computational predictions.
Table 1: Physicochemical Properties of 2-Oxaspiro[3.3]heptan-5-ol
| Property | Value | Source |
| CAS Number | 1823371-47-6 | Supplier Data |
| Molecular Formula | C₆H₁₀O₂ | Supplier Data |
| Molecular Weight | 114.14 g/mol | Supplier Data |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | 232.7 ± 8.0 °C | Predicted |
| Density | 1.19 ± 0.1 g/cm³ | Predicted |
| pKa | 14.66 ± 0.20 | Predicted |
It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.
Synthesis and Chemical Reactivity
A potential synthetic approach could involve the construction of a suitably functionalized cyclobutane precursor followed by the formation of the oxetane ring.
Caption: A generalized, proposed synthetic workflow for 2-Oxaspiro[3.3]heptan-5-ol.
Key Experimental Considerations:
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Starting Material Selection: The choice of the initial cyclobutanone derivative will be critical in determining the overall efficiency of the synthesis.
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Ring Formation Strategy: The construction of the strained oxetane ring is often a challenging step. Methodologies such as the Williamson ether synthesis or intramolecular cyclization of a diol precursor could be explored.
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Protecting Group Strategy: The hydroxyl group may require protection during certain synthetic steps to avoid unwanted side reactions.
The reactivity of 2-Oxaspiro[3.3]heptan-5-ol is expected to be dictated by its two primary functional groups: the oxetane ring and the secondary alcohol. The strained oxetane ring may be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification, providing a versatile point for derivatization.
Applications in Drug Discovery and Medicinal Chemistry
The true potential of 2-Oxaspiro[3.3]heptan-5-ol lies in its application as a novel building block in drug discovery programs. Its structural features suggest several strategic applications:
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Bioisosteric Replacement: As a conformationally restricted, non-planar scaffold, it can serve as a bioisostere for saturated heterocycles like piperidine and morpholine. This can be a valuable strategy to modulate ADME (absorption, distribution, metabolism, and excretion) properties and to navigate existing patent landscapes.
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Scaffold for Library Synthesis: The hydroxyl group provides a convenient attachment point for diversification, enabling the rapid generation of libraries of novel compounds for high-throughput screening.
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Introduction of 3D-Character: Incorporation of the 2-oxaspiro[3.3]heptane motif can increase the sp³ fraction of a molecule, a property often associated with improved clinical success rates.
Caption: The role of 2-Oxaspiro[3.3]heptan-5-ol in a typical drug discovery pipeline.
While no specific biological activities have been reported for 2-Oxaspiro[3.3]heptan-5-ol itself, related azaspiro[3.3]heptane derivatives have shown promise in various therapeutic areas. This suggests that derivatives of 2-Oxaspiro[3.3]heptan-5-ol could be explored for a wide range of biological targets.
Safety and Handling
Specific safety and handling data for 2-Oxaspiro[3.3]heptan-5-ol is not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General laboratory safety protocols should be strictly followed. Based on safety data for the related compound 2-oxa-6-azaspiro[3.3]heptane, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Future Perspectives
2-Oxaspiro[3.3]heptan-5-ol represents an intriguing yet underexplored building block for medicinal chemistry. The full realization of its potential will require further investigation into its synthesis, reactivity, and biological applications. Key areas for future research include:
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Development of a robust and scalable synthetic route.
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Comprehensive characterization of its physicochemical and spectroscopic properties.
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Exploration of its reactivity and derivatization to create diverse chemical libraries.
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Screening of its derivatives against a wide range of biological targets.
As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, 2-Oxaspiro[3.3]heptan-5-ol and its analogues are poised to become valuable tools for the design of the next generation of therapeutics.
References
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French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23111887, 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]
